N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is a synthetic compound with a unique chemical structure
Mechanism of Action
Target of Action
The primary target of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .
Mode of Action
this compound acts as an inhibitor of the Lp-PLA2 enzyme . This enzyme is found to be enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . The inhibition of the Lp-PLA2 enzyme would be expected to stop the build-up of this fatty streak, and so be useful in the treatment of atherosclerosis .
Biochemical Pathways
The inhibition of the Lp-PLA2 enzyme by this compound affects the biochemical pathway involved in the formation of atherosclerotic plaques . By inhibiting the formation of lysophosphatidylcholine, a component of the fatty streak in atherosclerosis, this compound can potentially slow down or halt the progression of this disease .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the Lp-PLA2 enzyme . This results in a decrease in the formation of atherosclerotic plaques, potentially slowing the progression of atherosclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide can be achieved through a multi-step synthetic route. This process typically involves the following steps:
Formation of the tetrahydroquinoline core: : Starting from a suitable precursor, the tetrahydroquinoline core can be synthesized through a cyclization reaction under acidic or basic conditions.
Attachment of the methoxyethyl group: : The methoxyethyl group is introduced via an alkylation reaction, utilizing a suitable alkylating agent in the presence of a base.
Sulfonamide formation: : The sulfonamide group is formed by reacting the intermediate compound with a sulfonyl chloride derivative, under basic conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory procedures to a larger scale. This typically requires optimizing reaction conditions to enhance yield and reduce production costs, while ensuring the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide can undergo a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: : Lithium aluminum hydride in dry ether or other aprotic solvents.
Substitution: : Halogenating agents, nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation Products: : Oxidized derivatives of the tetrahydroquinoline and sulfonamide groups.
Reduction Products: : Reduced forms of the aromatic ring and functional groups.
Substitution Products: : Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
This compound has significant potential for use in scientific research across various fields:
Chemistry: : It can be used as a precursor for synthesizing other complex molecules or as a reagent in organic synthesis.
Biology: : Its structure may lend itself to activity in biological systems, potentially as a ligand or inhibitor in biochemical assays.
Industry: : Possible use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
When compared with similar compounds, N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide stands out due to its unique combination of functional groups:
Tetrahydroquinolines: : Generally exhibit interesting biological activity and can be found in various pharmacologically active molecules.
Methoxyethyl group: : Often contributes to the solubility and pharmacokinetic properties of compounds.
Sulfonamide group: : Known for its role in many bioactive compounds, particularly in pharmaceuticals.
List of Similar Compounds
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide: : Lacking the propoxy group.
N-(1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide: : Substitution of methoxyethyl with hydroxyethyl.
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide: : Variation in the aromatic ring substituents.
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methyl-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c1-4-13-28-22-10-9-20(15-17(22)2)29(25,26)23-19-8-7-18-6-5-11-24(12-14-27-3)21(18)16-19/h7-10,15-16,23H,4-6,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTYFEUZNAVZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.